molecular formula C11H9BrN2O2 B1532685 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1245158-76-2

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1532685
CAS No.: 1245158-76-2
M. Wt: 281.1 g/mol
InChI Key: LWRWMYDGSVQEHK-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Structural and Spectral Investigations

Research has combined experimental and theoretical studies on derivatives of pyrazole-4-carboxylic acid to understand their structural and spectral properties. For instance, a study by Viveka et al. focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, characterizing it through various techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. This research provides foundational knowledge on the chemical behavior and physical properties of similar compounds, which can be crucial for their application in scientific research (Viveka et al., 2016).

Synthesis and Catalysis

Compounds containing the pyrazole moiety have been utilized as ligands to stabilize metal complexes in catalysis. Ocansey et al. reported on the synthesis of bulky pyrazole-based ligands for use in bis(pyrazolyl)palladium(ii) complexes, demonstrating their effectiveness in Suzuki–Miyaura cross-coupling reactions. This highlights the potential of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives in facilitating chemical transformations, particularly in the synthesis of biphenyl compounds, with varying yields based on the substituents on the pyrazole ring and the reaction conditions (Ocansey et al., 2018).

Antifungal and Antimicrobial Activities

Derivatives of 1H-pyrazole-4-carboxylic acid have been synthesized and tested for their antifungal and antimicrobial activities. Du et al. synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which showed moderate to excellent activities against several phytopathogenic fungi, offering insights into the structure-activity relationships that govern antifungal efficacy. These findings suggest the potential of this compound derivatives in developing new antifungal agents (Du et al., 2015).

Mechanism of Action

Properties

IUPAC Name

4-bromo-2-methyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRWMYDGSVQEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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